molecular formula C7H10INO B3273712 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide CAS No. 59344-35-3

5-Hydroxy-1,2-dimethylpyridin-1-ium iodide

Cat. No.: B3273712
CAS No.: 59344-35-3
M. Wt: 251.06 g/mol
InChI Key: UHHBCPROXIMJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1,2-dimethylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H10INO. It is known for its unique structure, which includes a pyridinium ring substituted with hydroxy and methyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide typically involves the reaction of 1,2-dimethylpyridine with iodine in the presence of an oxidizing agent. The reaction conditions often include:

    Solvent: Acetone or ethanol

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes:

    Continuous flow reactors: To ensure consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,2-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives

    Reduction: Reduction reactions can yield the corresponding pyridine derivatives

    Substitution: Nucleophilic substitution reactions can occur at the iodine atom

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium azide, potassium cyanide

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Pyridine derivatives

    Substitution: Various substituted pyridinium compounds

Scientific Research Applications

5-Hydroxy-1,2-dimethylpyridin-1-ium iodide is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis

    Biology: In studies of enzyme inhibition and protein interactions

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the pyridinium ring can participate in π-π interactions. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethylpyridinium iodide
  • 5-Hydroxy-2-methylpyridine
  • 1-Methyl-2-hydroxypyridinium iodide

Uniqueness

5-Hydroxy-1,2-dimethylpyridin-1-ium iodide is unique due to the presence of both hydroxy and methyl groups on the pyridinium ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1,6-dimethylpyridin-1-ium-3-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.HI/c1-6-3-4-7(9)5-8(6)2;/h3-5H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHBCPROXIMJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80490349
Record name 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59344-35-3
Record name 5-Hydroxy-1,2-dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-1,2-dimethylpyridin-1-ium iodide
Reactant of Route 2
5-Hydroxy-1,2-dimethylpyridin-1-ium iodide
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-1,2-dimethylpyridin-1-ium iodide
Reactant of Route 4
5-Hydroxy-1,2-dimethylpyridin-1-ium iodide
Reactant of Route 5
5-Hydroxy-1,2-dimethylpyridin-1-ium iodide
Reactant of Route 6
5-Hydroxy-1,2-dimethylpyridin-1-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.